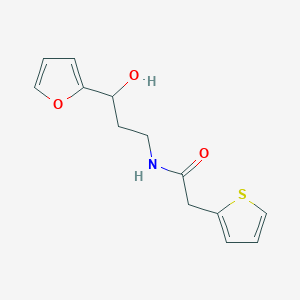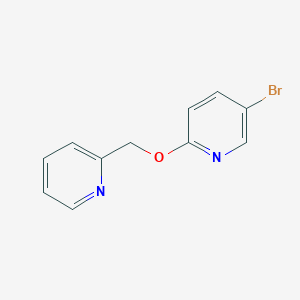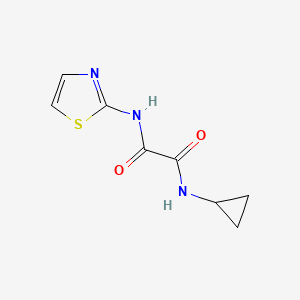
N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N’-(1,3-thiazol-2-yl)oxamide is a chemical compound . It is related to the thiazole group of compounds, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives, such as N-cyclopropyl-N’-(1,3-thiazol-2-yl)oxamide, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- The synthesis of heterocyclic compounds using derivatives of N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide has been explored. For instance, Obydennov et al. (2017) demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can be used as 2-enamides in cyclocondensation reactions, leading to new heterocyclic assemblies (Obydennov et al., 2017).
Anticancer Agent Synthesis
- The synthesis of anticancer agents is another significant application. For example, the synthesis of oxazaphosphorines, which include important therapeutic agents like cyclophosphamide, ifosfamide, and trofosfamide, involves similar chemical structures. These agents are known for their substantial antitumor and immuno-modulating activity (Zhang et al., 2005).
Development of Antiallergy Agents
- N-(4-substituted-thiazolyl)oxamic acid derivatives, similar to this compound, have been synthesized and tested for antiallergy activity. These compounds have shown significant potency in inhibiting allergic reactions in preclinical models (Hargrave et al., 1983).
Synthesis of Cysteine Derivatives
- Research by Nötzel et al. (2001) highlights the synthesis of 5-spirocyclopropane-annelated thiazoline-4-carboxylates, cysteine derivatives that possess a cyclopropyl or substituted cyclopropyl group, which is relevant to the structural features of this compound (Nötzel et al., 2001).
Medicinal Chemistry Strategies
- In medicinal chemistry, strategies to avoid rapid metabolism by aldehyde oxidase (AO) in drug molecules with structures similar to this compound have been explored. This is crucial for enhancing the efficacy and stability of therapeutic agents (Linton et al., 2011).
Photophysical Property Studies
- The synthesis of 2-azaindolizines and their photophysical properties have been investigated using methods that involve the structural motifs present in this compound. These studies are significant in the development of fluorescent compounds (Shibahara et al., 2006).
Antibacterial Agent Synthesis
- The design and synthesis of novel antibacterial agents using compounds structurally related to this compound have been a focus of research. These studies involve the synthesis of benzothiazole derivatives with significant antibacterial activity (Palkar et al., 2017).
Drug Resistance Reversal
- The total synthesis of dendroamide A, a cyclic peptide containing oxazole and thiazole motifs, has been achieved. Dendroamide A is known for its ability to reverse drug resistance in tumor cells, showcasing the therapeutic potential of compounds with similar structural features (Xia & Smith, 2001).
Mécanisme D'action
Target of Action
The primary target of the compound N1-cyclopropyl-N2-(thiazol-2-yl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It is known to interact with methionine aminopeptidase, potentially influencing the enzyme’s activity
Propriétés
IUPAC Name |
N-cyclopropyl-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c12-6(10-5-1-2-5)7(13)11-8-9-3-4-14-8/h3-5H,1-2H2,(H,10,12)(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLAEHOZXFYJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

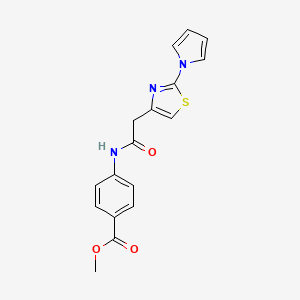
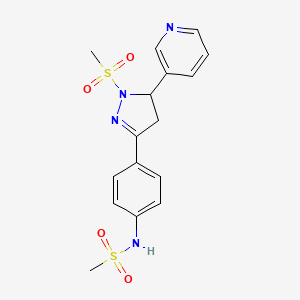
![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)
![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)
![(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2614610.png)
![2-(3,4-dimethoxyphenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2614611.png)
![1'-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2614614.png)
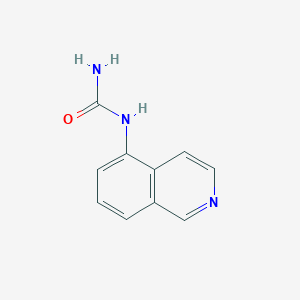
![7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/no-structure.png)
![Ethyl {[4-(2-naphthyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2614619.png)
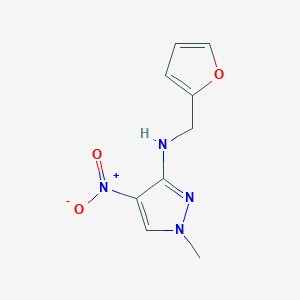
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614622.png)
